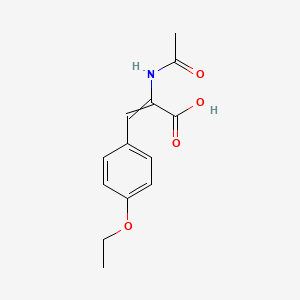
N~1~,N~1~,N~2~,N~2~-Tetramethyl-N~1~,N~2~-dioctylethane-1,2-bis(aminium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~2~,N~2~-Tetramethyl-N~1~,N~2~-dioctylethane-1,2-bis(aminium) diiodide: is a quaternary ammonium compound. It is characterized by its two long octyl chains and four methyl groups attached to the nitrogen atoms. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~2~,N~2~-Tetramethyl-N~1~,N~2~-dioctylethane-1,2-bis(aminium) diiodide typically involves the reaction of N,N,N’,N’-tetramethylethylenediamine with octyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the synthesis process. The final product is often obtained in high purity through multiple purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines with reduced nitrogen centers.
Substitution: Compounds with different anions replacing the iodide ions.
Scientific Research Applications
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Acts as a surfactant in emulsion polymerization processes.
Biology:
- Employed in the preparation of liposomes for drug delivery.
- Used in the formulation of antimicrobial agents due to its surfactant properties.
Medicine:
- Investigated for its potential use in targeted drug delivery systems.
- Studied for its role in enhancing the solubility of hydrophobic drugs.
Industry:
- Utilized in the production of detergents and cleaning agents.
- Applied in the formulation of personal care products such as shampoos and conditioners.
Mechanism of Action
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetramethyl-N~1~,N~2~-dioctylethane-1,2-bis(aminium) diiodide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. In biological systems, it can disrupt cell membranes, leading to cell lysis and antimicrobial effects. The long octyl chains and quaternary ammonium groups interact with lipid bilayers, causing structural changes and increased permeability.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A related compound with shorter alkyl chains, commonly used as a ligand in coordination chemistry.
Dioctyldimethylammonium chloride: Similar in structure but with chloride ions instead of iodide, used as a disinfectant and surfactant.
Cetyltrimethylammonium bromide (CTAB): A quaternary ammonium compound with a longer cetyl chain, widely used in molecular biology for DNA extraction.
Uniqueness: N1,N~1~,N~2~,N~2~-Tetramethyl-N~1~,N~2~-dioctylethane-1,2-bis(aminium) diiodide is unique due to its specific combination of long octyl chains and quaternary ammonium groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and phase transfer catalyst in various applications.
Properties
CAS No. |
610314-66-4 |
|---|---|
Molecular Formula |
C22H50I2N2 |
Molecular Weight |
596.5 g/mol |
IUPAC Name |
2-[dimethyl(octyl)azaniumyl]ethyl-dimethyl-octylazanium;diiodide |
InChI |
InChI=1S/C22H50N2.2HI/c1-7-9-11-13-15-17-19-23(3,4)21-22-24(5,6)20-18-16-14-12-10-8-2;;/h7-22H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
KIOIQNIMZRTVCY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)



![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)
![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)


![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)
![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)
propanedinitrile](/img/structure/B12593841.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
